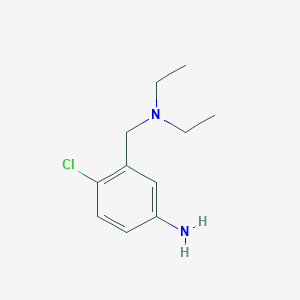
4-Chloro-3-((diethylamino)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-((diethylamino)methyl)aniline is an organic compound that belongs to the class of substituted anilines It features a chloro group and a diethylaminomethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((diethylamino)methyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with diethylamine in the presence of formaldehyde. This reaction typically occurs under acidic conditions to facilitate the formation of the diethylaminomethyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-((diethylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted anilines.
Applications De Recherche Scientifique
4-Chloro-3-((diethylamino)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-((diethylamino)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: Similar in structure but lacks the diethylaminomethyl group.
3-((Diethylamino)methyl)aniline: Similar but without the chloro group.
4-Bromo-3-((diethylamino)methyl)aniline: Similar but with a bromo group instead of a chloro group.
Uniqueness
4-Chloro-3-((diethylamino)methyl)aniline is unique due to the presence of both the chloro and diethylaminomethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.
Propriétés
Formule moléculaire |
C11H17ClN2 |
|---|---|
Poids moléculaire |
212.72 g/mol |
Nom IUPAC |
4-chloro-3-(diethylaminomethyl)aniline |
InChI |
InChI=1S/C11H17ClN2/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8,13H2,1-2H3 |
Clé InChI |
PYRMWQDQTPVYRN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C=CC(=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


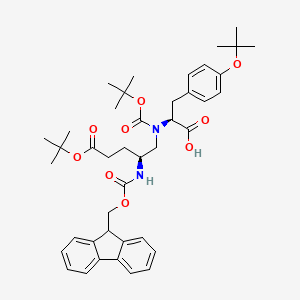
![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
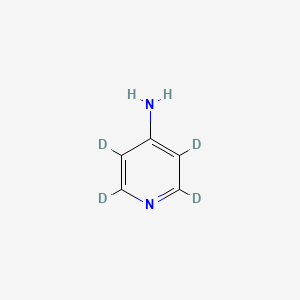
![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)
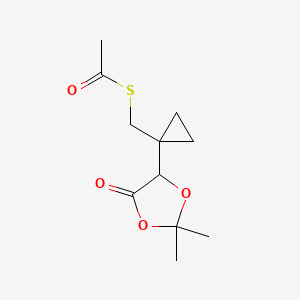
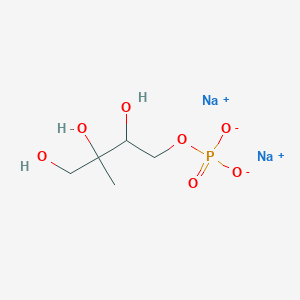
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
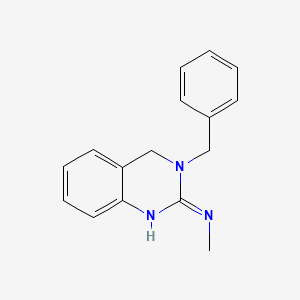
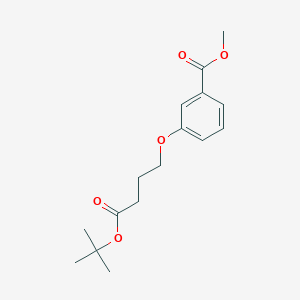

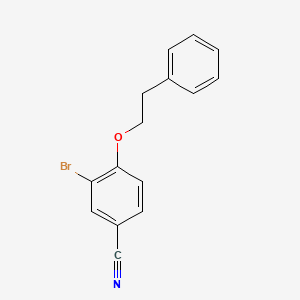
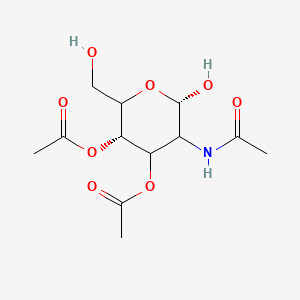
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
